REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[CH3:33][N:34]([c:35]1[cH:36][cH:37][n:38][cH:39][cH:40]1)[CH3:41].[CH:18]1([N:19]=[C:20]=[N:21][CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[OH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C(=NC1CCCCC1)=NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Oc1ccccc1)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |